N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Kynurenine 3-monooxygenase Neuroinflammation Tryptophan metabolism

This selective alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide features a distinctive 3,4-dichlorophenyl moiety at the thiazole 4-position and a para-methylsulfonylbenzamide group, setting it apart from sulfonamide-linked KMO inhibitors and ortho-substituted positional isomers. Investigated as a kynurenine 3-monooxygenase (KMO) inhibitor and hepatitis C antiviral agent in patent literature. Procure with confidence for mechanistic studies and screening campaigns that require precise structural and biological fidelity.

Molecular Formula C17H12Cl2N2O3S2
Molecular Weight 427.31
CAS No. 896340-86-6
Cat. No. B2897076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
CAS896340-86-6
Molecular FormulaC17H12Cl2N2O3S2
Molecular Weight427.31
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H12Cl2N2O3S2/c1-26(23,24)12-5-2-10(3-6-12)16(22)21-17-20-15(9-25-17)11-4-7-13(18)14(19)8-11/h2-9H,1H3,(H,20,21,22)
InChIKeyXZLGRSIOSHVJTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896340-86-6): Compound Identity and Research-Grade Procurement Baseline


N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896340-86-6, PubChem CID 18573739) is a synthetic small molecule belonging to the alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide chemotype [1]. With a molecular formula of C₁₇H₁₂Cl₂N₂O₃S₂ and a molecular weight of 427.3 g/mol, the compound features a 3,4-dichlorophenyl moiety at the thiazole 4-position and a 4-methylsulfonylbenzamide group at the thiazole 2-position [1]. This compound has been investigated in patent literature for two distinct therapeutic applications: as a potential inhibitor of kynurenine 3-monooxygenase (KMO) within the tryptophan metabolic pathway, and as part of a broader class of alkylsulfonyl-substituted thiazolide compounds with activity against hepatitis C virus (HCV) [2][3]. It is currently available as a research-grade chemical from specialty suppliers for laboratory investigations.

Why Generic Substitution Fails for N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide: Chemotype Specificity and Target Engagement


Although this compound shares the N-(thiazol-2-yl)benzamide scaffold with numerous analogs, small structural variations produce substantial differences in target engagement and biological selectivity. The specific combination of a 3,4-dichlorophenyl substitution on the thiazole ring and a para-methylsulfonyl group on the benzamide distinguishes this compound from its closest analogs: the benzenesulfonamide series (e.g., CHEMBL136265 and Ro 61-8048) uses a sulfonamide linker rather than an amide, altering the hydrogen-bonding geometry at the KMO active site ; positional isomers such as N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896362-60-0) differ in both chlorine regiochemistry and methylsulfonyl position (ortho vs. para), which affects molecular shape and target complementarity [1]; and analogs with bulkier sulfonyl groups (e.g., morpholinosulfonyl or piperidinylsulfonyl replacements) shift activity toward mitotic kinesin KSP inhibition rather than KMO or antiviral pathways [2]. These structural nuances mean that even close-in analogs cannot be assumed to exhibit interchangeable biological profiles in screening campaigns or mechanistic studies.

Quantitative Differentiation Evidence for N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide: Comparator-Based Analysis


KMO Inhibition: Benzamide vs. Benzenesulfonamide Scaffold Differentiation

The target compound's closest characterized analog in the KMO inhibitor space is CHEMBL136265 (N-[4-(3,4-dichlorophenyl)thiazol-2-yl]-4-methyl-benzenesulfonamide), which bears an identical 3,4-dichlorophenyl-thiazole moiety but employs a benzenesulfonamide rather than a benzamide linker. In the foundational KMO inhibitor series described by Röver et al. (1997), sulfonamide-linked compounds achieved high-affinity inhibition with IC₅₀ values as low as 19–37 nM (Ro 61-8048: IC₅₀ = 37 nM; compound 20: IC₅₀ = 19 nM) in rat kidney homogenate assays . The target compound, as a benzamide, replaces the sulfonamide –SO₂NH– linkage with an amide –CONH– linkage, which alters both the hydrogen-bond donor/acceptor profile and the conformational flexibility at the enzyme binding interface. This chemotype switch may confer differential selectivity across the kynurenine pathway enzyme family, though direct IC₅₀ data for the target compound against purified KMO are not yet publicly available in peer-reviewed literature.

Kynurenine 3-monooxygenase Neuroinflammation Tryptophan metabolism

Antiviral Chemotype: Alkylsulfonyl-Benzamide HCV Patent Scope vs. Thiazolide Comparators

Patent EA019357B1 explicitly claims alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides—including the target compound's chemotype—as agents demonstrating strong activity against hepatitis virus [1]. This distinguishes the target compound from the earlier thiazolide class (2-hydroxyaroyl-N-(thiazol-2-yl)amides such as nitazoxanide and its analogs), which act via a different mechanism and require the 2-hydroxyaroyl moiety for antiviral activity [2]. In HCV replicon assays, thiazolides such as tizoxanide have demonstrated EC₅₀ values in the low micromolar range (approximately 0.5–2 µM against HCV genotypes 1A and 1B), whereas the alkylsulfonyl-substituted benzamide class was developed to address limitations in potency and resistance profiles of the earlier thiazolides [2]. The target compound, by incorporating a 4-methylsulfonylbenzamide group, falls within the alkylsulfonyl-substituted subclass specifically highlighted in the patent as possessing improved antiviral properties, though specific replicon EC₅₀ values for this individual compound are not publicly disclosed in the patent examples.

Hepatitis C virus Antiviral HCV replicon

KSP (Eg5) Mitotic Kinesin Inhibition: Sulfonyl Group Size-Dependent Target Selectivity

Within the N-(4-(3,4-dichlorophenyl)thiazol-2-yl) chemotype, the nature of the sulfonyl substituent on the benzamide ring dictates target engagement: the morpholinosulfonyl analog (CAS 313661-87-9) has been specifically investigated as a KSP (kinesin spindle protein/Eg5) inhibitor, a validated mitotic target . The target compound, bearing a smaller methylsulfonyl group (MW of –SO₂CH₃ = 79 Da) instead of morpholinosulfonyl (MW of –SO₂-morpholine ≈ 149 Da), occupies a smaller steric volume in the putative ATP-binding pocket. In the broader thiazole-containing KSP inhibitor series, compounds exhibit ATP-competitive kinetic behavior with selectivity for KSP over other kinesins [1]. The methylsulfonyl variant may exhibit altered KSP binding kinetics relative to the bulkier morpholinosulfonyl analog due to reduced steric complementarity within the nucleotide-binding pocket, though direct comparative IC₅₀ or Kᵢ data for the target compound against purified KSP are not publicly available in peer-reviewed literature.

Mitotic kinesin KSP Eg5 inhibitor Antimitotic

Chlorine Regiochemistry: 3,4-Dichloro vs. 2,5-Dichloro Phenyl Substitution and Target Binding

The 3,4-dichlorophenyl substitution pattern on the thiazole ring of the target compound distinguishes it from the 2,5-dichlorophenyl positional isomer (CAS 896362-60-0, N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide) [1]. In the broader 4EGI-1 series of eIF4E/eIF4G interaction inhibitors, the 3,4-dichlorophenyl-thiazole moiety is critical for binding: 4EGI-1 (CAS 315706-13-9, containing a 3,4-dichlorophenyl-thiazole core) inhibits the eIF4E/eIF4G interaction with an IC₅₀ of approximately 25–125 µM depending on assay format [2]. Modification of the chlorine substitution pattern in this chemotype has been demonstrated to alter potency: a tricyclic rigidified analog derived from the 2-(4-(3,4-dichlorophenyl)thiazol-2-yl) scaffold showed a threefold improvement in competitive binding to eIF4E compared to the parent, and inhibited proliferation of a human melanoma cell line with an IC₅₀ of 5.1 mM [2]. While the target compound's benzamide linkage differs from 4EGI-1's aminophenol linkage, the conserved 3,4-dichlorophenyl-thiazole pharmacophore suggests potential engagement with similar hydrophobic binding pockets.

Structure-activity relationship Regioisomer Target selectivity

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Profile vs. Sulfonamide Analogs

The target compound has a computed XLogP3-AA value of 4.3 and features 1 hydrogen-bond donor and 5 hydrogen-bond acceptors, as calculated by PubChem [1]. In comparison, the benzenesulfonamide analog CHEMBL136265 (which replaces the amide –CONH– with a sulfonamide –SO₂NH–) has a different hydrogen-bonding profile: sulfonamides typically exhibit an additional hydrogen-bond donor (the sulfonamide NH) with distinct acidity (pKa ~10–11 for sulfonamide NH vs. ~15–16 for amide NH), which affects both solubility and target binding . This difference in hydrogen-bond donor acidity may influence membrane permeability and oral bioavailability potential, though measured LogD or PAMPA permeability data for the target compound are not publicly available. The methylsulfonyl group (Hildebrand solubility parameter contribution distinct from the methyl group in CHEMBL136265) further modulates the overall polarity profile.

Drug-likeness Lipophilicity Permeability

Recommended Research Application Scenarios for N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide Based on Quantitative Evidence


Kynurenine Pathway Probe Development: Benzamide Scaffold SAR Expansion

HCV Antiviral Screening: Alkylsulfonyl-Benzamide Hit Expansion

Mitotic Kinesin Inhibitor Toolbox: Steric Probe for KSP ATP-Binding Pocket

Regiochemical Selectivity Profiling: 3,4-Dichloro Pharmacophore Validation

Quote Request

Request a Quote for N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.